EZM0414 - 2411748-50-8

EZM0414

Catalog Number: EVT-8276014
CAS Number: 2411748-50-8
Molecular Formula: C22H29FN4O2
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SETD2 Inhibitor EZM0414 is an orally bioavailable selective inhibitor of the histone methyltransferase (HMT) SETD2 (SET domain containing 2, histone lysine methyltransferase), with potential antineoplastic activity. Upon oral administration, SETD2 inhibitor EZM0414 binds to SETD2 and inhibits its activity. This prevents several key biological processes that are mediated by SETD2, including the methylation of histones and non-histone proteins, transcriptional regulation, RNA splicing, DNA damage repair and B cell development and maturation. The inhibition of SETD2 by EZM0414 may inhibit tumor cell proliferation. SETD2 plays multiple important roles in oncogenesis.
Overview

EZM0414 is a small molecule compound that has garnered interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is recognized for its role in modulating specific biological pathways, making it a candidate for various pharmacological studies.

Source

EZM0414 was developed by researchers aiming to target certain receptors in the body that are involved in inflammatory processes and other disease mechanisms. The compound is synthesized in laboratory settings, where its efficacy and safety are evaluated through preclinical studies.

Classification

EZM0414 can be classified as a synthetic organic compound. Its specific classification may depend on the pharmacological targets it interacts with, often falling under categories related to anti-inflammatory or immunomodulatory agents.

Synthesis Analysis

Methods

The synthesis of EZM0414 typically involves multi-step organic reactions. These may include:

  1. Starting Materials: The synthesis begins with readily available precursors that are commercially sourced.
  2. Reactions: Key reactions may involve:
    • Coupling Reactions: To form larger molecular frameworks.
    • Functional Group Modifications: Such as hydroxylation or halogenation to introduce reactive sites.
  3. Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Technical Details

The synthetic pathway is often optimized to improve yield and reduce by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of EZM0414.

Molecular Structure Analysis

Structure

EZM0414's molecular structure can be depicted with specific functional groups that contribute to its biological activity. The exact structure would typically be represented using chemical drawing software to illustrate bond connectivity and stereochemistry.

Data

  • Molecular Formula: This would detail the number of each type of atom present in the compound.
  • Molecular Weight: Important for calculating dosages in pharmacological studies.
Chemical Reactions Analysis

Reactions

EZM0414 participates in various chemical reactions that can alter its pharmacological properties. These may include:

  • Hydrolysis: Involving the breakdown of the compound in aqueous environments.
  • Oxidation-Reduction Reactions: Affecting its reactivity and interaction with biological targets.

Technical Details

The kinetics of these reactions are studied to understand how quickly EZM0414 acts within biological systems, which is crucial for determining its therapeutic window.

Mechanism of Action

Process

The mechanism of action for EZM0414 involves binding to specific receptors or enzymes within the body, leading to downstream effects that modulate inflammatory responses or other physiological processes.

Data

  • Target Identification: Studies often identify which proteins or pathways EZM0414 interacts with.
  • Biological Assays: These are conducted to measure changes in cellular responses upon treatment with EZM0414.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Solubility characteristics in various solvents are crucial for formulation development.

Chemical Properties

  • Stability: The stability of EZM0414 under different conditions (pH, temperature) is assessed.
  • Reactivity: Understanding how EZM0414 reacts with other compounds is essential for predicting its behavior in biological systems.

Relevant Data or Analyses

Data from stability studies and solubility tests inform formulation strategies for potential drug delivery systems.

Applications

Scientific Uses

EZM0414 has potential applications in:

  • Pharmacology: As a lead compound for developing new anti-inflammatory drugs.
  • Research: Used in studies investigating disease mechanisms related to inflammation and immune response.
Introduction to SETD2 as a Therapeutic Target in Oncology

SET domain-containing protein 2 (SETD2) represents a critical epigenetic regulator with tumor-suppressive functions across diverse cancer types. As the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), this methyltransferase plays fundamental roles in maintaining genomic integrity, regulating transcriptional fidelity, and coordinating DNA damage response pathways [1] [6]. The frequent inactivation of SETD2 through mutations, deletions, or functional silencing in human malignancies positions it as a compelling therapeutic target [1] [7]. SETD2 aberrations occur with notable prevalence in hematological cancers, including multiple myeloma (15-20% of cases) and diffuse large B-cell lymphoma (approximately 4% of cases), where they correlate with advanced disease, therapeutic resistance, and poor clinical outcomes [1] [4] [8]. The development of EZM0414, a potent and selective SETD2 inhibitor, exemplifies the translational efforts to leverage SETD2 biology for cancer therapy, particularly in malignancies where SETD2 deficiency creates unique molecular vulnerabilities [2] [5] [9].

Role of SETD2 in Histone Methylation and Transcriptional Regulation

SETD2 orchestrates precise epigenetic control through its multidomain structure that enables substrate recognition, enzymatic activity, and functional integration with transcriptional machinery. The catalytic core consists of adjacent AWS-SET-post-SET domains that specifically convert dimethylated to trimethylated H3K36 (H3K36me3) using S-adenosylmethionine as a methyl donor [3] [7]. This catalytic function exhibits stringent nucleosomal substrate specificity, requiring interactions beyond the histone target itself. The Set2-Rpb1 interacting domain (SRI) enables SETD2 recruitment to actively transcribing RNA polymerase II by binding phosphorylated serine residues (Ser2P/Ser5P) within its C-terminal domain [3] [7]. This positions SETD2 to deposit H3K36me3 co-transcriptionally across gene bodies, thereby establishing a chromatin landscape that suppresses spurious transcription initiation and ensures transcriptional fidelity [1] [3].

The functional domains of SETD2 extend beyond catalysis to include specialized modules that regulate diverse molecular functions:

  • The WW domain facilitates protein-protein interactions with proline-rich regions of binding partners like Huntingtin (Huntingtin) and Huntingtin-interacting protein 1-related protein (Huntingtin-interacting protein 1-related protein), enabling methylation of non-histone substrates including actin [7].
  • The SETD2-hnRNP interaction domain mediates binding to heterogeneous nuclear ribonucleoprotein L, linking H3K36me3 to RNA splicing regulation [7].
  • An auto-inhibitory domain regulates methyltransferase activity, while the extensive N-terminal region influences protein stability through proteasomal degradation pathways [7] [8].

Through these integrated functions, SETD2-mediated H3K36me3 serves as a central epigenetic mark that recruits effector proteins involved in diverse nuclear processes:

  • Transcriptional elongation: H3K36me3 recruits histone deacetylase complexes to remove acetyl groups and maintain chromatin in a repressive state within gene bodies [3].
  • DNA repair: H3K36me3 facilitates recruitment of mismatch repair proteins (e.g., MutSα) and homologous recombination factors to sites of DNA damage [1] [6].
  • Splicing regulation: The mark guides alternative splicing decisions through recruitment of splicing factors [7] [10].

Table 1: Functional Domains of SETD2 Protein

DomainStructural FeaturesMolecular Functions
AWS-SET-post-SETCatalytic core; binds S-adenosylmethionineConverts H3K36me2 to H3K36me3; recognizes nucleosomal context
Set2-Rpb1 interacting domainBipartite structure; conserved across speciesBinds Ser2P/Ser5P of RNA polymerase II C-terminal domain; couples methylation to transcription
WWTryptophan-rich motif; 40 residuesInteracts with proline-rich regions (e.g., Huntingtin); mediates non-histone substrate recognition
SETD2-hnRNP interaction domainCoiled-coil structure adjacent to WW domainBinds heterogeneous nuclear ribonucleoprotein L; regulates alternative splicing
Auto-inhibitory domainCentral region; conserved in yeastSuppresses SET domain activity; regulates protein stability
N-terminal domainUnstructured; 1400 amino acids (human)Modulates proteasomal degradation; promotes liquid-liquid phase separation

Pathogenic Implications of SETD2 Dysregulation in Hematologic Malignancies

SETD2 functions as a bona fide tumor suppressor in hematopoietic lineages, with genomic alterations occurring across diverse hematologic malignancies. Analysis of The Cancer Genome Atlas datasets reveals SETD2 mutations in approximately 4.76% of all cancers, with enrichment in specific hematologic contexts [1]. These alterations predominantly comprise truncating mutations, missense variants affecting catalytic residues, and deep deletions that collectively diminish H3K36me3 levels [1] [6]. The functional consequences of SETD2 deficiency create permissive conditions for oncogenesis through multiple interconnected mechanisms:

Genomic Instability: SETD2 loss compromises multiple DNA repair pathways. H3K36me3 serves as a recruitment platform for mismatch repair proteins MutS homolog 2 (MSH2) and MutS homolog 6 (MSH6), and its reduction impairs mismatch repair efficiency, leading to elevated mutation rates [8] [10]. Additionally, SETD2 facilitates homologous recombination repair through interactions with cyclin-dependent kinase 12 and protein phosphatase 2A [1]. SETD2-deficient cells consequently exhibit increased sensitivity to DNA-damaging agents but also accumulate oncogenic mutations at accelerated rates.

Aberrant Transcriptional Programs: Loss of H3K36me3 disrupts normal chromatin architecture, permitting ectopic histone modifications that drive oncogenesis. In SETD2-deficient models, gain of polycomb repressive complex 2-mediated H3 lysine 27 trimethylation (H3K27me3) and enhancer-associated H3 lysine 27 acetylation (H3K27Ac) has been documented, leading to silencing of tumor suppressors and activation of oncogenic pathways [1] [7]. These epigenetic alterations particularly affect genes regulating cell fate decisions, including those controlling stemness and differentiation.

Altered Cellular Differentiation: In hematopoietic stem and progenitor cells, SETD2 inactivation enhances self-renewal capacity while impairing differentiation. Experimental SETD2 deletion in murine models expands the stem cell compartment, reduces apoptotic clearance of damaged cells, and accelerates leukemic transformation, particularly in contexts of cooperating mutations like nucleophosmin 1 [1] [6]. This differentiation blockade creates a premalignant population prone to additional oncogenic hits.

Table 2: SETD2 Alterations in Hematologic Malignancies

MalignancyAlteration FrequencyAssociated Co-mutationsFunctional Consequences
Multiple myeloma (t(4;14)+)15-20%Chromosome 13q deletion; KRAS mutationsImpaired DNA repair; chemotherapy resistance; metabolic reprogramming
Acute myeloid leukemia3-5%Nucleophosmin 1; FMS-like tyrosine kinase 3Enhanced stem cell self-renewal; blocked differentiation
Diffuse large B-cell lymphoma~4%Tumor protein 53; CREB binding proteinAberrant somatic hypermutation; immune evasion
Myelodysplastic syndromes2-4%Additional sex combs like 1; splicing factorsDisease progression to acute myeloid leukemia

Therapeutic vulnerabilities emerge from these pathogenic mechanisms. SETD2-deficient malignancies exhibit increased dependence on parallel epigenetic pathways and DNA damage response networks. Moreover, the altered immune microenvironment in SETD2-deficient tumors—characterized by enhanced neutrophil infiltration, reduced CD8+ T cell cytotoxicity, and upregulated immune checkpoint molecules—may create immunotherapy opportunities [1] [8].

Rationale for Targeting SETD2 in t(4;14) Multiple Myeloma and Diffuse Large B-cell Lymphoma

The development of EZM0414 represents a focused therapeutic strategy for malignancies where SETD2 deficiency creates specific molecular vulnerabilities. This orally bioavailable small molecule inhibits SETD2 with high specificity, demonstrating an inhibitory concentration 50% value of 18 nanomolar in biochemical assays and 34 nanomolar in cellular systems [2] [5] [9]. EZM0414 exhibits potent anti-proliferative effects in hematologic malignancies characterized by SETD2 pathway alterations, particularly t(4;14)-positive multiple myeloma and select molecular subtypes of diffuse large B-cell lymphoma [2] [5]. The scientific rationale for targeting these malignancies stems from distinct biological contexts:

In t(4;14) Multiple Myeloma, a pathognomonic translocation juxtaposes the immunoglobulin heavy chain locus with chromosome 4p16, simultaneously dysregulating two oncogenes: fibroblast growth factor receptor 3 and myeloma SET domain protein (MMSET, also known as nuclear SET domain-containing protein 2) [4]. MMSET overexpression creates a unique vulnerability to SETD2 inhibition through several mechanisms: MMSET catalyzes dimethylation of H3K36 (H3K36me2), creating a chromatin landscape that depends on SETD2-mediated conversion to H3K36me3 for proper transcriptional regulation [1] [4]. This creates a synthetic lethal interaction wherein MMSET-overexpressing cells become dependent on residual SETD2 activity. Pharmacological SETD2 inhibition with EZM0414 disrupts this balance, causing widespread epigenetic dysregulation that selectively targets malignant plasma cells. In preclinical studies, EZM0414 induced tumor regression in t(4;14)-positive multiple myeloma xenograft models (KMS11 cell line) at doses of 15-30 milligrams per kilogram administered twice daily, with correlative reduction in intratumoral H3K36me3 levels confirming target engagement [5] [9]. The compound exhibited favorable pharmacokinetics with nearly 100% oral bioavailability in murine models and a half-life of 1.8 hours [5].

In Diffuse Large B-cell Lymphoma, SETD2 alterations occur in approximately 4% of cases and associate with unfavorable prognosis [1] [8]. The functional impact of SETD2 loss in this context involves dysregulated B-cell receptor signaling, impaired DNA damage response, and disrupted germinal center dynamics. EZM0414 demonstrates heterogeneous activity across diffuse large B-cell lymphoma molecular subtypes, with particular efficacy in cell lines bearing activating mutations in B-cell receptor pathway components (inhibitory concentration 50% values ranging from 23 nanomolar to >10 micromolar) [2]. This selective vulnerability pattern suggests that EZM0414 may target specific oncogenic dependencies beyond SETD2 mutation status alone.

The therapeutic potential of EZM0414 is further enhanced by its ability to modulate tumor microenvironment interactions. SETD2-deficient tumor cells exhibit altered cytokine secretion profiles that reprogram stromal components and immune cell populations [1] [8]. Preclinical evidence suggests that EZM0414 treatment can reverse these immunosuppressive features, potentially sensitizing tumors to immune checkpoint inhibitors. This provides a strong rationale for combination approaches currently under investigation in early-phase clinical trials.

Table 3: Preclinical Efficacy Profile of EZM0414

Malignancy ModelExperimental SystemEZM0414 ExposureKey Outcomes
t(4;14) Multiple myelomaKMS11 xenograft (murine)15-30 mg/kg twice daily orally for 35 daysTumor growth inhibition; reduced intratumoral H3K36me3
Diffuse large B-cell lymphomaCell line panel (in vitro)0.023 micromolar to >10 micromolarSelective cytotoxicity in B-cell receptor-activated lines
Cutaneous melanomaSETD2-knockout A375 cells0.625-5 micrograms/milliliterSynergistic cytotoxicity with cisplatin at lower doses
Solid tumor modelsRat/murine pharmacokinetics50 mg/kg single dose orally~100% bioavailability; half-life 1.8h (mice), 3.8h (rats)

The ongoing clinical evaluation of EZM0414 represents a paradigm-shifting approach to targeting epigenetic vulnerabilities in hematologic malignancies. By selectively exploiting the molecular consequences of SETD2 pathway dysregulation, particularly in t(4;14)-positive multiple myeloma and diffuse large B-cell lymphoma subtypes, this agent addresses an urgent unmet need for patients with high-risk disease features resistant to conventional therapies [1] [4] [8]. Future research directions include biomarker refinement for patient selection, exploration of rational therapeutic combinations, and extension to SETD2-altered solid tumors where similar molecular vulnerabilities may exist.

Properties

CAS Number

2411748-50-8

Product Name

EZM0414

IUPAC Name

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1

InChI Key

PGNLXEBQMQHFNK-SJORKVTESA-N

SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C

Isomeric SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C

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